[4-(2-Methoxypropyl)phenyl]acetonitrile
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Overview
Description
[4-(2-Methoxypropyl)phenyl]acetonitrile: is an organic compound with the molecular formula C11H13NO It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a 2-methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [4-(2-Methoxypropyl)phenyl]acetonitrile typically begins with commercially available starting materials such as 4-bromophenylacetonitrile and 2-methoxypropyl bromide.
Reaction Conditions: The reaction involves a nucleophilic substitution reaction where the bromine atom on the phenylacetonitrile is replaced by the 2-methoxypropyl group. This can be achieved using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-Methoxypropyl)phenyl]acetonitrile can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).
Reduction: Lithium aluminum hydride (LiAlH), palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: [4-(2-Methoxypropyl)phenyl]acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. It can be used to introduce the 2-methoxypropyl group into various aromatic compounds.
Biology and Medicine:
Pharmaceuticals: The compound may serve as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological or cardiovascular conditions. Its structural features make it a valuable building block for drug development.
Industry:
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or resins with enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of [4-(2-Methoxypropyl)phenyl]acetonitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In pharmaceutical applications, its mechanism of action would depend on the target molecule it is incorporated into. The 2-methoxypropyl group can influence the compound’s lipophilicity, bioavailability, and interaction with biological targets.
Comparison with Similar Compounds
Phenylacetonitrile: The parent compound, without the 2-methoxypropyl substitution.
4-Methoxyphenylacetonitrile: Similar structure but with a methoxy group directly attached to the phenyl ring.
Benzyl Cyanide: Another related compound with a cyanide group attached to a benzyl group.
Uniqueness:
Structural Features: The presence of the 2-methoxypropyl group distinguishes [4-(2-Methoxypropyl)phenyl]acetonitrile from its analogs, potentially altering its reactivity and applications.
Applications: The unique structural features may confer specific advantages in certain applications, such as improved solubility or reactivity in organic synthesis.
Properties
CAS No. |
61909-50-0 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-[4-(2-methoxypropyl)phenyl]acetonitrile |
InChI |
InChI=1S/C12H15NO/c1-10(14-2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10H,7,9H2,1-2H3 |
InChI Key |
UTJODQNDVHTFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)CC#N)OC |
Origin of Product |
United States |
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